molecular formula C9H10F3KOSi B2518954 POtassium (4-trifluoromethylphenyl)dimethylsilanolate CAS No. 920015-51-6

POtassium (4-trifluoromethylphenyl)dimethylsilanolate

Cat. No. B2518954
CAS RN: 920015-51-6
M. Wt: 258.357
InChI Key: HVEPXPYUDVUIGO-UHFFFAOYSA-N
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Description

Potassium (4-trifluoromethylphenyl)dimethylsilanolate is a chemical compound with the empirical formula C9H10F3KOSi . It has a molecular weight of 258.35 . This compound is used as a cross-coupling reagent with a wide range of aromatic bromides and chlorides to form polysubstituted biaryls .


Synthesis Analysis

The alkali-metal salts (potassium and sodium) of a large number of aryl- and heteroarylsilanols undergo efficient cross-coupling with a wide range of aromatic bromides and chlorides under mild conditions to form polysubstituted biaryls . This suggests that this compound could be synthesized through a similar process.


Molecular Structure Analysis

The SMILES string for this compound is CSi([O-])C1=CC=C(C(F)(F)F)C=C1.[K+] . This indicates that the compound contains a potassium ion (K+), a trifluoromethylphenyl group, and a dimethylsilanolate group.


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a cross-coupling reagent with a wide range of aromatic bromides and chlorides to form polysubstituted biaryls . This suggests that it participates in cross-coupling reactions.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has an assay of 95% and contains approximately 5% of dimethyl [4-trifluoromethyl)phenyl]-silanol as an impurity . The melting point of this compound is between 157.3-163.5 °C .

Scientific Research Applications

Cross-Coupling Reactions

Potassium (4-trifluoromethylphenyl)dimethylsilanolate and similar compounds play a crucial role in cross-coupling reactions. These reactions are essential for the creation of unsymmetrical biaryls, which have various applications in pharmaceuticals and materials science. For example, the palladium-catalyzed cross-coupling reaction using potassium aryldimethylsilanolates, demonstrated effective in producing biaryls with good yield and short reaction times. Triphenylphosphine oxide, used as a stabilizing ligand, enhanced the cross-coupling reaction's yield and reproducibility (Denmark, Smith & Tymonko, 2007). Additionally, potassium and sodium salts of arylsilanolates, including this compound, were found to undergo efficient cross-coupling with aromatic bromides and chlorides under mild conditions, producing polysubstituted biaryls with high compatibility to various functional groups (Denmark, Smith, Chang & Muhuhi, 2009).

Chemical Synthesis and Structural Chemistry

These compounds are also significant in chemical synthesis and structural chemistry. For instance, a study explored the structural chemistry of potassium 1,1,1,3,3,3-hexamethyldisilazide (KHMDS), which is related to this compound in terms of chemical behavior and synthesis applications. The study revealed various structural motifs dependent on different donors, contributing to the understanding of the complexes' synthesis and properties (Ojeda‐Amador, Martı́nez-Martı́nez, Robertson, Robertson, Kennedy & O'Hara, 2017).

Electrochemical Studies

Furthermore, these compounds have potential applications in electrochemical studies. A research involving the preparation and characterization of nanohybrid La2O3-K complexes for electrochemical study highlighted the role of potassium in such applications. The study synthesized hybrid materials using potassium complexes and investigated their structural, morphological, and electrochemical properties (Srivastava, Singh, Pandey & Pandey, 2022).

properties

IUPAC Name

potassium;dimethyl-oxido-[4-(trifluoromethyl)phenyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3OSi.K/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPXPYUDVUIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C(F)(F)F)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3KOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920015-51-6
Record name 920015-51-6
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